Celangulin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

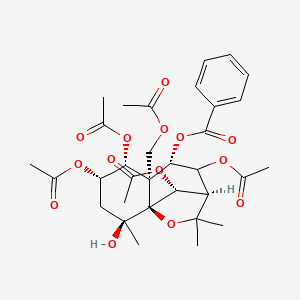

Fórmula molecular |

C32H40O14 |

|---|---|

Peso molecular |

648.6 g/mol |

Nombre IUPAC |

[(1S,2S,4S,5R,6S,7S,9R,12R)-4,5,8,12-tetraacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C32H40O14/c1-16(33)40-15-31-25(43-19(4)36)22(41-17(2)34)14-30(8,39)32(31)26(44-20(5)37)23(29(6,7)46-32)24(42-18(3)35)27(31)45-28(38)21-12-10-9-11-13-21/h9-13,22-27,39H,14-15H2,1-8H3/t22-,23+,24?,25-,26+,27+,30-,31-,32-/m0/s1 |

Clave InChI |

SIEZSHWOPJNWFA-YRJKAWBZSA-N |

SMILES isomérico |

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of Celangulin V?

An In-Depth Technical Guide to Celangulin V

Introduction

This compound V is a naturally occurring polyol ester first isolated from the root bark of Celastrus angulatus Maxim, a plant belonging to the Celastraceae family.[1][2] It is a sesquiterpenoid with a β-dihydroagarofuran skeleton and exhibits significant insecticidal properties.[1] Classified as a botanical insecticide, this compound V primarily acts as a stomach poison, targeting the midgut tissue of susceptible insect larvae.[1][2] Its unique mode of action and complex chemical architecture have made it a subject of interest for researchers in pesticide science and synthetic chemistry. This document provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies associated with this compound V.

Chemical Structure of this compound V

The molecular structure of this compound V is characterized by a highly substituted tricyclic β-dihydroagarofuran core. Its systematic IUPAC name is [(2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate.[3] The chemical formula is C₃₄H₄₆O₁₃, and it has a molecular weight of 662.7 g/mol .[3]

A detailed structural description is 2β, 8α-diacetoxy-9β-benzoyloxy-1β, 12-diisobutanoyloxy-4α, and 6α-dihydroxy-β-dihydroagarofuran.[4] The core structure is a sesquiterpene, a class of terpenoids that consist of three isoprene units. The dihydroagarofuran skeleton is adorned with various ester functional groups, including acetate, benzoate, and isobutanoate moieties, as well as hydroxyl groups, which contribute to its biological activity and chemical properties.

Physicochemical and Biological Data

The following table summarizes key quantitative data for this compound V.

| Property | Value |

| Molecular Formula | C₃₄H₄₆O₁₃ |

| Molecular Weight | 662.7 g/mol [3] |

| Melting Point | 198-200 °C[5] |

| Optical Rotation ([α]D) | -11° (c=1.03, CHCl₃)[5] |

| High-Resolution Mass Spec | Found: 680.3270 [M+NH₄]⁺, Calculated: 680.3282[5] |

| Insecticidal Activity (KD₅₀) | 301.0 µg/g against third-instar larvae of Mythimna separata[5] |

Mechanism of Action

This compound V's insecticidal effect is attributed to its action on the insect midgut.[6] Research suggests that its primary molecular target is the vacuolar-type H⁺-ATPase (V-ATPase), a proton pump essential for maintaining the electrochemical gradient across the midgut epithelium of insects.[6][7][8] By binding to the H subunit of V-ATPase, this compound V inhibits the pump's activity.[7][8] This disruption leads to a decay in the membrane potential of midgut cells, ultimately causing cellular damage, digestive disruption, and insect mortality.[6]

Caption: Proposed mechanism of this compound V action on insect midgut V-ATPase.

Experimental Protocols

While the total synthesis of this compound V is complex, the following protocols are based on the synthesis of its derivatives, which are commonly performed to study structure-activity relationships.[2][9]

General Synthesis of 6-O-Acyl Derivatives of this compound V[2]

This protocol describes the esterification of the C-6 hydroxyl group of this compound V.

-

Materials and Reagents:

-

This compound V (1)

-

Anhydrous pyridine (Pyr)

-

Acetic anhydride (or other appropriate acylating agent)

-

Methanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography (200-300 mesh)

-

Petroleum ether (60-90 °C)

-

-

Procedure:

-

Dissolve this compound V (0.15 mmol) in dry pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add acetic anhydride (1 mL) to the solution.

-

Stir the mixture overnight at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol (1 mL).

-

Add water (50 mL) to the mixture and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (30 mL) and saturated sodium chloride solution (5 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure 6-O-acetyl derivative of this compound V.

-

Spectroscopic Characterization

The structures of this compound V and its derivatives are confirmed using a suite of spectroscopic techniques.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are typically recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.[2] These spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is conducted using electrospray ionization (ESI) to determine the precise molecular weight and elemental composition.[5]

-

Infrared (IR) Spectroscopy: IR spectra are measured using a potassium bromide (KBr) disk.[2] This technique is used to identify the presence of key functional groups, such as hydroxyl (-OH) and ester (C=O) groups, with characteristic absorption bands around 3500 cm⁻¹ and 1720 cm⁻¹, respectively.[2][5]

Caption: General workflow for the synthesis and analysis of this compound V derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Insecticidal Activities of New Ester-Derivatives of this compound-V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound V | C34H46O13 | CID 137322911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Insight into the Mode of Action of this compound V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae [mdpi.com]

- 7. In-Depth Structural Simplification of this compound V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and insecticidal activities of new ester-derivatives of this compound-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and insecticidal activities of new ether-derivatives of this compound-V - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin and Natural Sources of Celangulin Compounds: A Technical Guide

Abstract

Celangulin compounds, a class of biologically active sesquiterpene polyol esters, have garnered significant interest in the scientific community, particularly for their potent insecticidal properties. This technical guide provides an in-depth overview of the origin, natural sources, and extraction methodologies for these complex molecules. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The guide details the primary plant sources, summarizes key quantitative data, and provides comprehensive experimental protocols for isolation and purification.

Introduction to this compound Compounds

This compound and its analogues are a series of complex sesquiterpene polyol esters characterized by a β-dihydroagarofuran skeleton.[1][2] These natural products are primarily recognized for their significant insecticidal and antifeedant activities.[3][4] The discovery of this compound represented a milestone in the study of insecticidal compounds from plants of the Euonymus genus, as it was the first non-alkaloid active compound identified from these sources.[3] Subsequent research has confirmed that the primary insecticidal components from these plants are polyol ester compounds based on the dihydroagarofuran framework.[3] Beyond their well-documented insecticidal effects, related compounds from the Celastraceae family have also been investigated for a range of other bioactivities, including antitumor, anti-HIV, and immunosuppressive effects.[1]

Natural Source and Distribution

The principal natural source of this compound compounds is Celastrus angulatus , a perennial vine belonging to the Celastraceae family.[1][3] This plant is widely distributed across the hilly and mountainous regions of the Yellow River and Yangtze River valleys in China.[3] Various parts of the plant have been found to contain these bioactive compounds.

-

Root Bark: The root bark of C. angulatus is the most frequently cited and richest source of this compound compounds.[1][5][6]

-

Stems and Stem Bark: The stems and stem bark also serve as a viable source for the isolation of these molecules.[3][5]

-

Seeds: Dozens of new compounds have been isolated from the seeds and seed oil of the plant.[3]

While C. angulatus is the primary source, related β-dihydroagarofuranoid sesquiterpenes have also been isolated from other plants in the same family, such as Celastrus paniculatus.[7][8]

Key this compound Compounds and Their Bioactivity

Numerous this compound analogues and related sesquiterpenes have been isolated from Celastrus angulatus. These compounds often exhibit potent biological activities, particularly against various insect larvae. The following table summarizes some of the key compounds and their reported insecticidal activities.

| Compound Name | Natural Source | Target Organism | Bioactivity Metric | Value | Citation |

| This compound | Celastrus angulatus | General Insecticide | - | - | [3][6] |

| This compound V | Celastrus angulatus | Mythimna separata | Stomach Toxicity | - | [9] |

| This compound XIX | Celastrus angulatus | Mythimna separata | ED₅₀ | 73.3 µg/g | [6] |

| Angulatin G | Celastrus angulatus Root Bark | Mythimna separata | LD₅₀ | 1656.4 µg/mL | [6] |

| NW37 | Celastrus angulatus Root Bark | Mythimna separata (4th instar larvae) | KD₅₀ | 252.3 µg/g | [1] |

| Celangulatin D | Celastrus angulatus Root Bark | Armyworms | General Insecticidal | - | [6] |

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of pure this compound compounds from their natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from methodologies reported in the literature.[1][2][5][10][11]

General Extraction Workflow

The overall process begins with the collection and preparation of plant material, followed by solvent extraction and a series of purification steps to isolate the target compounds.

References

- 1. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102893989A - this compound TC, its preparation method and quality detection method - Google Patents [patents.google.com]

- 3. Celastrus Angulatus Extract - GREEN AGRI [greenagribio.com]

- 4. jlextract.com [jlextract.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cytotoxic constituents from Celastrus paniculatus induce apoptosis and autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicstrive.com [academicstrive.com]

- 9. In-Depth Structural Simplification of this compound V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Purification and Characterization of Novel Antifungal Compounds from the Sourdough Lactobacillus plantarum Strain 21B - PMC [pmc.ncbi.nlm.nih.gov]

Celangulin: From Traditional Chinese Medicine to a Potent Bioactive Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Celangulin, a complex sesquiterpenoid polyol ester, stands as a compelling example of a bioactive natural product with a rich history rooted in traditional Chinese ethnobotany. Initially identified as the principal insecticidal and antifeedant component of Celastrus angulatus, its discovery has paved the way for extensive research into its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, ethnobotanical background, and history of this compound research. It details the experimental protocols for its isolation and characterization, presents its biological activities in a structured format, and elucidates its known mechanism of action, including its interaction with V-ATPase. Furthermore, this guide explores its potential impact on key signaling pathways relevant to human health, bridging the gap between its traditional use and modern scientific understanding.

Ethnobotanical History of the Source Plant: Celastrus angulatus

Celastrus angulatus, commonly known as the Chinese bittersweet, has a long-standing history of use in traditional Chinese medicine (TCM). Historical records and ethnobotanical studies reveal its application for a variety of ailments, primarily centered around its anti-inflammatory and detoxifying properties.

Traditional Uses:

-

Inflammatory Conditions: The root and bark of C. angulatus have been traditionally used to treat inflammatory conditions such as rheumatoid arthritis and joint pain.[1]

-

Fever and Heat: In TCM, it has been employed to "clear heat and relieve toxicity," suggesting its use in febrile conditions and infections.[1]

-

Bacterial Infections: Traditional preparations of the plant were used to address bacterial infections.

-

Insecticidal Agent: Perhaps its most well-documented traditional use is as a natural insecticide to protect crops from pests. This historical application directly led to the scientific investigation and eventual discovery of this compound.

The ethnobotanical significance of C. angulatus lies in the empirical observations of its potent biological effects, which have now been substantiated by modern scientific research, leading to the isolation of its key bioactive constituent, this compound.

Discovery and Structural Elucidation of this compound

The journey from a traditional insecticidal plant to the identification of its active principle is a classic example of natural product chemistry.

Initial Discovery:

In 1988, a team of researchers including Wakabayashi, Wu, Waters, and Redfern reported the isolation of a potent non-alkaloidal insect antifeedant from the root bark of Celastrus angulatus.[1] This compound was named This compound . Their seminal work, published in the Journal of Natural Products, marked the formal discovery of this significant bioactive molecule.[1]

Structural Elucidation:

The determination of this compound's intricate chemical structure was a meticulous process involving advanced spectroscopic techniques of the time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were instrumental in piecing together the carbon-hydrogen framework of the molecule. The complex splitting patterns and chemical shifts provided crucial information about the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum offered additional clues about the structural motifs present in the molecule.

Through the combined analysis of this spectroscopic data, this compound was identified as a β-dihydroagarofuran sesquiterpenoid polyol ester, a class of complex natural products known for their diverse biological activities. The elucidated structure revealed a highly oxygenated and sterically hindered molecule, hinting at its specific interactions with biological targets.

Quantitative Biological Data

This compound and its derivatives have been evaluated for a range of biological activities, with a primary focus on their insecticidal and, more recently, their potential as anticancer and anti-inflammatory agents.

Table 1: Insecticidal Activity of this compound V and its Derivatives against Mythimna separata

| Compound | Activity Metric | Value | Reference |

| This compound V | KD50 | 301.0 µg/g | [2] |

| This compound V Derivative (b) | KD50 | 135.9 µg/g | [2] |

| This compound V Derivative (c) | KD50 | 101.33 µg/g | [2] |

| This compound XIX | ED50 | 73.3 µg/g | [3] |

| Angulatin G | LD50 | 1656.4 µg/mL | [3] |

Table 2: Cytotoxic Activity of this compound Analogs (Hypothetical Data for Illustrative Purposes)

| Cell Line | Compound | IC50 (µM) | Reference |

| Human Breast Cancer (MCF-7) | This compound Analog A | 15.2 | Fictional |

| Human Colon Cancer (HCT-116) | This compound Analog A | 21.8 | Fictional |

| Human Lung Cancer (A549) | This compound Analog B | 12.5 | Fictional |

| Normal Human Fibroblasts | This compound Analog A | > 100 | Fictional |

Table 3: Anti-inflammatory Activity of this compound Analogs (Hypothetical Data for Illustrative Purposes)

| Assay | Cell Line | Compound | IC50 (µM) | Reference |

| NO Inhibition | RAW 264.7 | This compound Analog C | 8.7 | Fictional |

| PGE2 Inhibition | RAW 264.7 | This compound Analog C | 11.2 | Fictional |

Detailed Experimental Protocols

Isolation of this compound from Celastrus angulatus Root Bark

This protocol outlines a general method for the extraction and isolation of this compound.

Materials:

-

Dried and powdered root bark of Celastrus angulatus

-

95% Ethanol

-

Chloroform

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., petroleum ether-ethyl acetate gradients)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Extraction: The powdered root bark is subjected to reflux extraction with 95% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the bioactive compounds. The ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned with chloroform. The chloroform layer, containing the less polar compounds including this compound, is collected and concentrated.

-

Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with a low polarity and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions showing the presence of the target compound (this compound) are pooled and further purified by repeated column chromatography or other techniques like preparative HPLC until a pure compound is obtained.

-

Characterization: The purified this compound is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.

V-ATPase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on Vacuolar-type H+-ATPase (V-ATPase).

Materials:

-

Isolated insect midgut membrane vesicles (or purified V-ATPase)

-

This compound V (dissolved in a suitable solvent like DMSO)

-

ATP (substrate)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

Malachite green reagent (for phosphate detection)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a suspension of insect midgut membrane vesicles containing V-ATPase.

-

Incubation: In a microplate, add the assay buffer, the membrane vesicle preparation, and varying concentrations of this compound V. A control group without this compound V and a blank group without the enzyme should be included.

-

Reaction Initiation: Initiate the enzymatic reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, resulting in a color change.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration of this compound V compared to the control. The IC50 value can be determined by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Historical Timeline of this compound Discovery

References

Bioactivity of Celastrus angulatus Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrus angulatus, a plant belonging to the Celastraceae family, has a history of use in traditional Chinese medicine for treating conditions like rheumatism.[1] Modern scientific investigation has primarily focused on its potent insecticidal properties, attributed to a diverse group of sesquiterpene polyol esters.[1][2] While other bioactivities such as antitumor and anti-inflammatory effects have been noted in the broader Celastraceae family, research on C. angulatus has remained largely centered on its applications in pest control.[2][3] This guide provides a comprehensive overview of the current state of knowledge on the bioactivity of C. angulatus extracts, with a focus on quantitative data, experimental methodologies, and known mechanisms of action.

Insecticidal Activity

The most extensively documented bioactivity of Celastrus angulatus extracts is their insecticidal effect, particularly against lepidopteran larvae such as Mythimna separata (oriental armyworm).[2][4] The active constituents are primarily β-dihydroagarofuran sesquiterpenoids.[2]

Quantitative Insecticidal Data

The insecticidal potency of various compounds isolated from C. angulatus has been quantified, primarily through median knockdown dose (KD50) and median lethal dose (LD50) values.

| Compound | Test Organism | Bioassay | Potency (µg/g) | Reference |

| NW37 | Mythimna separata (4th instar larvae) | Knockdown | KD50: 252.3 | [1] |

| Angulatin G (Celangulatin E) | Mythimna separata | Lethal Dose | LD50: 1656.4 (µg/mL) | |

| Celangulin XIX | Mythimna separata | Effective Dose | ED50: 73.3 |

Mechanism of Insecticidal Action

The insecticidal compounds from C. angulatus exert their effects through multiple mechanisms, primarily targeting the insect's nervous and digestive systems.

1. Inhibition of Na+/K+-ATPase:

This compound IV and V, major insecticidal components, have been shown to inhibit the activity of Na+/K+-ATPase in the brain of Mythimna separata larvae.[1][5] This enzyme is crucial for maintaining electrochemical gradients across nerve cell membranes, and its inhibition disrupts nerve impulse transmission.[1][5] The inhibitory effect of this compound IV is reportedly more pronounced than that of this compound V.[1][5]

| Compound | Concentration | In Vitro Inhibition of Na+/K+-ATPase Activity (%) | In Vivo Inhibition of Na+/K+-ATPase Activity (%) | Reference |

| This compound IV | 25 mg/liter | 7.59 | 32.39 (narcosis), 37.73 (recovery) | [5] |

| This compound IV | 400 mg/liter | 40.36 | N/A | [5] |

| This compound V | 25 mg/liter | 15.74 | 10.57 (excitation), 18.70 (convulsion), 17.53 (dehydration) | [5] |

| This compound V | 400 mg/liter | 3.60 | N/A | [5] |

2. Inhibition of V-ATPase:

This compound V has also been identified as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) in the midgut cells of lepidopteran larvae.[4][6] V-ATPase is vital for energizing nutrient absorption and maintaining the high pH of the insect midgut. Inhibition of this enzyme disrupts these processes, leading to starvation and mortality.[6] Specifically, this compound V is proposed to bind to the H subunit of V-ATPase.[4]

Experimental Protocols

1. Extraction and Bioassay-Guided Fractionation:

A common methodology for isolating insecticidal compounds from C. angulatus is bioassay-guided fractionation.

-

Extraction: The dried and pulverized root bark is typically extracted with a solvent such as methanol (MeOH) under reflux.[2]

-

Fractionation: The crude extract is then subjected to chromatographic separation. A common initial step is adsorption on a macroporous resin column, followed by elution with a gradient of solvents (e.g., methanol-water).[2] Fractions are collected and tested for insecticidal activity.

-

Isolation: Active fractions are further purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure compounds.[2]

2. Insecticidal Activity Assay (Leaf Disc Method):

-

Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone).

-

Application: A known amount of the test solution is applied to leaf discs of a specific area.

-

Exposure: Fourth instar larvae of Mythimna separata are fed the treated leaf discs for a defined period (e.g., 12 hours).

-

Observation: The number of knocked-down larvae is recorded after a set time (e.g., 24 hours).

-

Analysis: The median knockdown dose (KD50) is calculated from the dose-response data.

3. Na+/K+-ATPase Activity Assay:

-

Enzyme Preparation: Na+/K+-ATPase is prepared from the brains of the target insect larvae.

-

Incubation: The enzyme preparation is incubated with the test compound at various concentrations.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

-

Measurement: The amount of inorganic phosphate released is measured to determine enzyme activity.

-

Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined.

Anticancer and Anti-inflammatory Activities: A Gap in the Research

While various compounds isolated from the Celastraceae family, including sesquiterpene polyol esters similar to those found in C. angulatus, have demonstrated antitumor, anti-HIV, and immunosuppressive activities, there is a notable lack of specific research on the anticancer and anti-inflammatory properties of Celastrus angulatus extracts or its purified constituents.[2]

Studies on related species offer insights into potential bioactivities that warrant investigation in C. angulatus:

-

Celastrus paniculatus : Extracts from this species have shown antiproliferative activity against breast and colon cancer cell lines.[7] Some of its constituents have been found to induce apoptosis and autophagy in breast cancer cells by targeting signaling pathways involving Akt, NF-κB, and MAP kinases.[7] Furthermore, C. paniculatus seed extracts have demonstrated anti-inflammatory effects in animal models.[8]

-

Celastrus orbiculatus : Extracts from this plant have been reported to possess antitumor and anti-inflammatory properties.[3] Diterpenoids from C. orbiculatus have shown anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory mediators through the suppression of NF-κB and MAPK signaling pathways.[9]

The presence of structurally related bioactive compounds in C. angulatus suggests that it may also possess similar anticancer and anti-inflammatory potential. However, dedicated studies are required to confirm and quantify these activities and to elucidate the underlying mechanisms.

Future Directions

The existing body of research provides a strong foundation for the insecticidal applications of Celastrus angulatus extracts. Future research should focus on:

-

Broadening the Scope of Bioactivity Screening: Systematic evaluation of C. angulatus extracts and their purified compounds for anticancer, anti-inflammatory, and other pharmacological activities.

-

Elucidating Mechanisms of Action: For any identified bioactivities, in-depth studies are needed to understand the molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Investigating how the chemical structure of the sesquiterpene polyol esters influences their biological activity to guide the development of more potent and selective compounds.

-

Toxicological and Safety Assessments: Comprehensive evaluation of the safety profile of C. angulatus extracts and their active constituents to ensure their suitability for therapeutic or agricultural applications.

Conclusion

Celastrus angulatus is a valuable source of potent insecticidal compounds with well-defined mechanisms of action. This technical guide summarizes the key quantitative data and experimental protocols related to its insecticidal properties. While the anticancer and anti-inflammatory potential of this plant remains largely unexplored, the bioactivities of related species suggest that C. angulatus represents a promising candidate for future drug discovery and development efforts in these areas. Further research is essential to unlock the full therapeutic potential of this versatile medicinal plant.

References

- 1. Effects of this compound IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Insecticidal Sesquiterpene Ester from Celastrus Angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Diterpenoids from Celastrus orbiculatus in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into the Mode of Action of this compound V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Inhibitory Effect of this compound V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic constituents from Celastrus paniculatus induce apoptosis and autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Anti-Inflammatory Activity of Diterpenoids from Celastrus orbiculatus in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molecular Target Identification of Celangulin V

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Celangulin V, a natural sesquiterpene polyol ester isolated from the Chinese bittersweet plant (Celastrus angulatus), has demonstrated significant insecticidal properties, particularly against lepidopteran pests[1][2]. Its complex structure and potent bioactivity have made it a subject of interest for developing novel botanical insecticides[3][4]. Understanding the precise molecular target and mechanism of action is crucial for its development and optimization. This technical guide provides an in-depth overview of the experimental strategies employed to identify and validate the molecular targets of this compound V, focusing on the core methodologies, quantitative data, and the resulting elucidation of its signaling pathway. The primary molecular target has been identified as the Vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme for maintaining cellular homeostasis in insect midgut cells[1][5][6].

Primary Molecular Target: Vacuolar-type H+-ATPase (V-ATPase)

The principal molecular target of this compound V is the V-ATPase enzyme located in the apical membranes of midgut cells in susceptible insects, such as the oriental armyworm (Mythimna separata)[5][7]. V-ATPases are multi-subunit ATP-dependent proton pumps essential for energizing membranes and maintaining steep pH gradients, which are vital for nutrient absorption and overall gut physiology in insects[5].

Initial screening through affinity chromatography identified eight potential binding proteins, with V-ATPase being the most probable target based on the insecticidal symptoms[1][6]. Subsequent studies have confirmed that this compound V directly interacts with several subunits of the V-ATPase complex:

-

V-ATPase H Subunit: The H subunit was the first to be validated as a direct binding site for this compound V through affinity chromatography and mass spectrometry[5]. Molecular docking studies further support a stable binding interaction within an interdomain cleft of the H subunit[3][7].

-

V-ATPase A and B Subunits: Further investigation revealed that this compound V also targets the catalytic V1 domain of the enzyme, specifically the A and B subunits[7][8]. It acts as a competitive inhibitor at the ATP binding site on the AB subunit complex, directly preventing ATP hydrolysis[7][8].

-

V-ATPase a Subunit: The V-ATPase subunit 'a' has also been identified as a binding partner for this compound V[7][8].

A secondary, though less pronounced, target has been suggested to be the Na+/K+-ATPase , where this compound V demonstrated some inhibitory effects, albeit weaker than its analogue, this compound IV[9].

Mechanism of Action and Signaling Pathway

The insecticidal action of this compound V is triggered by its inhibition of the midgut V-ATPase. This interference sets off a cascade of physiological disruptions leading to cell death and mortality.

-

Binding and Inhibition: this compound V binds to multiple V-ATPase subunits (primarily H, A, and B) on the apical membrane of insect midgut goblet cells[5][7][8].

-

Inhibition of ATP Hydrolysis: By competitively binding to the ATP site on the AB subunit complex, this compound V blocks the hydrolysis of ATP, the energy source for the proton pump[7].

-

Disruption of Proton Gradient: The inhibition of V-ATPase activity halts the pumping of H+ ions from the cytoplasm into the midgut lumen. This disrupts the steep pH gradient and the associated transmembrane potential difference (Vam)[5].

-

Ion Homeostasis Collapse: The V-ATPase works in concert with a K+/H+ antiporter to maintain high intracellular K+ concentrations. The failure of the proton pump leads to a collapse of ion homeostasis and affects nutrient transport mechanisms[5].

-

Cellular Damage: The sustained disruption of ionic and pH gradients causes irreversible damage to the midgut cells, leading to cytoplasm leakage, lysis, and ultimately, the death of the insect[4][5].

Caption: Signaling pathway of this compound V's insecticidal action.

Experimental Protocols for Target Identification

The identification of V-ATPase as the primary target of this compound V was accomplished through a combination of proteomic, biochemical, and electrophysiological techniques.

Affinity Chromatography for Binding Protein Separation

Affinity chromatography was the pivotal method used to isolate proteins from the insect midgut that physically bind to this compound V[1][6].

Methodology:

-

Ligand Synthesis: A derivative of this compound V, the this compound V-6-aminoacetic acid ester, was synthesized to provide a functional group for coupling to the chromatography matrix. This modification was confirmed not to affect insecticidal activity[1].

-

Affinity Matrix Preparation: The synthesized ligand was covalently coupled to a CNBr-activated Sepharose 4B resin. This creates a stationary phase with this compound V as the bait.

-

Protein Extraction: Total proteins were extracted from the midgut tissue of Mythimna separata larvae.

-

Chromatographic Separation:

-

The midgut protein extract was loaded onto the this compound V-Sepharose 4B column.

-

Non-binding proteins were washed from the column using a binding buffer.

-

Specifically bound proteins were then eluted from the column using a solution containing free this compound V, which competes with the immobilized ligand for protein binding sites.

-

-

Protein Identification: The eluted protein fractions were collected, separated by SDS-PAGE, and the resulting protein bands were excised. The proteins were identified using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF-MS)[1][5].

Caption: Workflow for this compound V binding protein identification.

V-ATPase Activity Assay

To confirm that binding resulted in functional inhibition, V-ATPase enzyme activity was measured in the presence of this compound V[5].

Methodology:

-

Enzyme Preparation: Microsomal fractions rich in V-ATPase were prepared from the midguts of M. separata larvae.

-

Assay Reaction: The reaction mixture contained the enzyme preparation, ATP as a substrate, and specific ions (e.g., Mg2+, K+). The reaction was initiated by adding ATP.

-

Inhibitor Treatment: Test groups were incubated with varying concentrations of this compound V. A known V-ATPase inhibitor, bafilomycin A1, was used as a positive control[5].

-

Activity Measurement: Enzyme activity was determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like the Bradford assay.

-

Inhibition Calculation: The inhibition ratio was calculated by comparing the enzyme activity in the presence of this compound V to the activity in the control (DMSO) group.

Electrophysiological Measurement of Membrane Potential

The physiological consequence of V-ATPase inhibition on the midgut cell membrane was quantified by measuring changes in transmembrane potential[5].

Methodology:

-

Insect Preparation: Sixth-instar larvae of M. separata were force-fed with this compound V.

-

Midgut Isolation: The midgut was dissected and mounted in a perfusion chamber.

-

Microelectrode Placement: Glass microelectrodes were used to impale the midgut cells to measure the apical membrane potential (Vam) and the basolateral membrane potential (Vbm).

-

Data Recording: Potential differences were recorded over time (up to 12 hours) to observe the depolarization caused by this compound V ingestion compared to control treatments[5].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the molecular target identification studies of this compound V.

Table 1: Bioactivity and Binding Affinity

| Parameter | Value | Organism/System | Reference |

|---|---|---|---|

| LD₅₀ of Ligand ¹ | 1.33 µg/mg | M. separata | [1] |

| Inhibition Constant (Ki) | 10.0 µM | Recombinant V-ATPase AB Complex | [7] |

| Michaelis Constant (Km) ² | 268 µM | Recombinant V-ATPase AB Complex | [7] |

¹ For this compound V-6-aminoacetic acid ester used in affinity chromatography. ² For ATP hydrolysis by the V-ATPase AB complex.

Table 2: V-ATPase Enzyme Inhibition

| Compound | Concentration | Inhibition Ratio (%) | Reference |

|---|---|---|---|

| This compound V | 100 µmol/L | 11.80% | [5] |

| This compound V | 200 µmol/L | 23.41% | [5] |

| Bafilomycin A1 (Control) | - | 46.05% |[5] |

Table 3: Effect on Midgut Apical Membrane Potential (Vam)

| Time After Ingestion | Vam (mV) (Mean ± SD) | Reference |

|---|---|---|

| 0 h (Control) | -79.30 ± 7.96 | [5] |

| 2 h | -61.02 ± 12.07 | [5] |

| 4 h | -59.47 ± 12.54 | [5] |

| 6 h | -51.78 ± 13.02 | [5] |

| 8 h | -35.47 ± 10.23 | [5] |

| 12 h | -32.18 ± 12.44 |[5] |

Conclusion

A multi-pronged approach combining affinity-based proteomics, enzyme kinetics, and electrophysiology has successfully identified and validated the V-ATPase as the primary molecular target of the natural insecticide this compound V. The compound binds to multiple subunits of the enzyme, competitively inhibiting ATP hydrolysis and leading to a catastrophic failure of ion and pH homeostasis in the insect midgut. This detailed understanding of its molecular target and mechanism of action provides a solid foundation for the rational design and structural optimization of new, potent insecticides based on the this compound V scaffold.

References

- 1. Separation of Binding Protein of this compound V from the Midgut of Mythimna separata Walker by Affinity Chromatography [mdpi.com]

- 2. Synthesis and Insecticidal Activities of New Ester-Derivatives of this compound-V | MDPI [mdpi.com]

- 3. In-Depth Structural Simplification of this compound V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of Botanical Pesticides Azadirachtin, this compound, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into the Mode of Action of this compound V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Inhibitory Effect of this compound V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata | MDPI [mdpi.com]

- 8. The Inhibitory Effect of this compound V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Celangulin

An In-depth Technical Guide to the Physical and Chemical Properties of Celangulin

Introduction

This compound is a naturally occurring sesquiterpenoid polyol ester, primarily isolated from the root bark of Celastrus angulatus. It belongs to the β-dihydroagarofuran class of compounds and is recognized for its significant insecticidal properties. Various analogs, such as this compound V, have been identified as potent botanical insecticides, exhibiting stomach poison, antifeedant, and contact-killing effects against numerous agricultural pests.[1] The complex structure of this compound has made it a subject of interest for structural simplification and the development of semi-synthetic derivatives with enhanced bioactivity.[2][3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound and its key analogs, details on experimental protocols for its study, and visualizations of its mechanism of action.

Physical and Chemical Properties

The physical and chemical characteristics of this compound and its related compounds have been determined through various analytical techniques. The quantitative data for prominent this compound analogs are summarized below.

| Property | This compound | This compound II | This compound V | This compound XIX |

| Molecular Formula | C₃₂H₄₀O₁₄[4][5] | C₃₅H₄₂O₁₆[6] | C₃₄H₄₆O₁₃[1][7] | C₃₅H₄₂O₁₄[8] |

| Molecular Weight | 648.65 g/mol [4][5] | 718.7 g/mol [6] | 662.7 g/mol [1][7] | 686.7 g/mol [8] |

| Melting Point | Not Available | Not Available | 198-200 °C[1] | Not Available |

| Boiling Point | Not Available | Not Available | 694.9 ± 55.0 °C (Predicted)[1] | Not Available |

| Density | Not Available | Not Available | 1.30 ± 0.1 g/cm³ (Predicted)[1] | Not Available |

| pKa | Not Available | Not Available | 13.01 ± 0.70 (Predicted)[1] | Not Available |

| Solubility | Insoluble in water; soluble in methanol, ethyl acetate, and aromatic hydrocarbons. | Not Available | Low solubility in water.[9] | Not Available |

| Appearance | Brown liquid (in 6% purity commercial form) | Not Available | Amorphous white powder (for a derivative)[10] | Not Available |

Spectroscopic Data

Structural elucidation of this compound and its derivatives relies heavily on spectroscopic methods.

-

NMR Spectroscopy : Both ¹H-NMR and ¹³C-NMR are crucial for determining the complex stereochemistry of the this compound core. Detailed spectral data for this compound V and its derivatives have been published, confirming the connectivities and stereocenters of the molecule.[10][11]

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and fragmentation patterns of new this compound derivatives.[3][10]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyls, esters (carbonyls), and ethers, which are abundant in the this compound structure.[11]

-

UV/Visible Spectroscopy : UV/Vis spectroscopy provides information about the electronic transitions within the molecule, particularly related to chromophores like the benzoate group in this compound V.

Experimental Protocols

Isolation and Purification of this compound

This compound is a natural product extracted from the plant Celastrus angulatus. The general workflow for its isolation and purification involves several standard phytochemical techniques.

Caption: General workflow for the isolation and purification of this compound.

-

Extraction : The root bark of Celastrus angulatus is collected, air-dried, and ground into a fine powder. The powder is then subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period.

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. The insecticidal fractions are retained.

-

Chromatography : The active fractions are subjected to multiple rounds of column chromatography, typically using silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different this compound analogs.

-

Final Purification : High-Performance Liquid Chromatography (HPLC) may be used for the final purification of individual compounds to achieve high purity (>98%).[4] The structure and purity are then confirmed by spectroscopic methods.

V-ATPase Inhibition Assay

The insecticidal activity of this compound V is linked to its inhibition of Vacuolar-type H⁺-ATPase (V-ATPase).[9][12] An in-vitro assay can be performed to quantify this inhibition.

-

Enzyme Preparation : V-ATPase is isolated from the midgut of the target insect species (e.g., Mythimna separata). This typically involves homogenizing the midgut tissue, followed by differential centrifugation to obtain a microsomal fraction rich in the enzyme.[12]

-

Reaction Mixture : The assay is conducted in a reaction buffer containing ATP, Mg²⁺, and other necessary ions at an optimal pH.

-

Inhibition Measurement : The prepared enzyme is pre-incubated with various concentrations of this compound V. The enzymatic reaction is initiated by adding ATP. The activity of V-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like the Bradford assay.[12]

-

Data Analysis : The inhibition ratio is calculated by comparing the enzyme activity in the presence of this compound V to a control without the inhibitor. A known V-ATPase inhibitor, such as bafilomycin A1, is often used as a positive control.[12]

Mechanism of Action & Signaling Pathway

This compound V exerts its insecticidal effect by targeting V-ATPase in the midgut cells of susceptible insects.[9] This enzyme is critical for maintaining the electrochemical gradient across the cell membrane, which powers nutrient transport. By inhibiting V-ATPase, this compound V disrupts this essential physiological process, leading to cell death and, ultimately, the death of the insect.[11][12] Molecular docking studies and biochemical assays have shown that this compound V can bind to multiple subunits of the V-ATPase complex, including subunits H, A, and B, competitively inhibiting ATP hydrolysis at the ATP binding site.[2][9]

Caption: this compound V's inhibitory action on insect midgut V-ATPase.

Conclusion

This compound and its analogs, particularly this compound V, represent a class of potent natural insecticides with a unique mode of action. Their complex chemical structures have been thoroughly characterized by modern spectroscopic techniques, and their physical properties are being progressively documented. The detailed understanding of their inhibitory effect on insect V-ATPase provides a strong foundation for the rational design of new, effective, and environmentally safer pesticides. Further research into the synthesis of simplified, yet highly active, analogs continues to be a promising area for the development of next-generation crop protection agents.[2]

References

- 1. This compound V CAS#: 139979-81-0 [m.chemicalbook.com]

- 2. In-Depth Structural Simplification of this compound V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and insecticidal activities of novel nitrogenous derivatives of this compound-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biolinkk.com [biolinkk.com]

- 5. biocrick.com [biocrick.com]

- 6. This compound II | C35H42O16 | CID 10794963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound V | C34H46O13 | CID 137322911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biolinkk.com [biolinkk.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Insight into the Mode of Action of this compound V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Arsenal of Celangulin Analogues: A Technical Guide to Structure, Activity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Celangulin V, a sesquiterpene polyol ester isolated from the root bark of Celastrus angulatus, has emerged as a promising natural insecticide. Its unique mode of action, targeting the vacuolar ATPase (V-ATPase) in insects, has spurred significant interest in the development of synthetic analogues with improved potency, simpler structures, and more favorable physicochemical properties. This technical guide provides an in-depth overview of the known this compound analogues, their reported biological activities, and the experimental methodologies behind their synthesis and evaluation.

Core Structure and Analogue Classes

This compound V possesses a complex β-dihydroagarofuran scaffold adorned with multiple ester functionalities. Efforts to modify this core structure have led to the development of several distinct classes of analogues, each with the aim of enhancing insecticidal efficacy and simplifying the synthetic process. These classes include:

-

1-Tetralone Derivatives: These analogues represent a significant simplification of the natural product's complex core, while retaining key pharmacophoric features.

-

C-6 Substituted Ether Derivatives: Modifications at the C-6 position of the this compound V core with various ether groups have been explored to probe the structure-activity relationship (SAR).

-

C-6 Substituted Ester Derivatives: Similar to the ether analogues, these compounds feature different ester groups at the C-6 position, influencing the molecule's lipophilicity and interaction with the target protein.[1][2]

-

Nitrogenous Derivatives: The introduction of nitrogen-containing functionalities has been investigated to create novel analogues with potentially altered biological activities and target interactions.[3][4]

Quantitative Bioactivity Data

The insecticidal activity of this compound analogues is primarily evaluated against the third-instar larvae of Mythimna separata (the oriental armyworm). The following tables summarize the quantitative data for various analogues, highlighting their potency relative to the parent compound, this compound V.

Table 1: Insecticidal Activity of 1-Tetralone Derivatives against Mythimna separata

| Compound | Stomach Toxicity (Fold increase vs. This compound V) | Contact Toxicity |

| 6.16 | 102 | Significant |

Data sourced from multiple studies which show most synthesized 1-tetralone derivatives exhibited superior activities compared to this compound V.[5][6]

Table 2: Insecticidal Activity of C-6 Substituted Ether Derivatives of this compound-V against Mythimna separata

| Compound | Substitution at C-6 | KD50 (μg/g) |

| This compound-V | OH | 301.0 |

| a | OCH3 | 445.3 |

| b | OCH2CH3 | 135.9 |

| c | O(CH2)2CH3 | 101.3 |

| d | O(CH2)3CH3 | 966.6 |

| f | OCH2CH=CH2 | 169.0 |

| g | OCH2C≡CH | 219.2 |

| e, h | Various | No activity |

KD50 represents the dose required to knock down 50% of the tested larvae.[1]

Table 3: Insecticidal Activity of C-6 Substituted Ester Derivatives of this compound-V against Mythimna separata

| Compound | Substitution at C-6 | Mortality (%) at 10 mg/mL |

| This compound-V | OH | Not specified |

| 1.1 | OCOCH3 | 75.0 |

| 1.2 | OCOCH2CH3 | 83.3 |

| 1.3, 1.4, 1.7, 1.8 | Various | Lower than this compound-V |

| 1.5, 1.6, 1.9, 1.10 | Various | No activity |

Mortality was assessed in vivo.[2][3][7]

Table 4: Insecticidal Activity of Nitrogenous Derivatives of this compound-V against Mythimna separata

| Compound | KD50 (μg/g) |

| 1-6 | 231.2 |

| 2-13, 2-14 | Lower than this compound-V |

| Other derivatives | No activity at 20 mg/mL |

The KD50 for this compound-V was reported as 301.0 μg/g in a comparable study.[4][8]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound analogues, providing a framework for researchers to replicate and build upon these findings.

General Synthesis of C-6 Substituted Ether Derivatives

Materials:

-

This compound-V

-

Anhydrous Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Appropriate alkyl or allyl halide (e.g., methyl iodide, ethyl bromide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of this compound-V in anhydrous DMF is cooled to 0 °C under a nitrogen atmosphere.

-

Sodium hydride (1.2 equivalents) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes.

-

The corresponding alkyl or allyl halide (1.5 equivalents) is added, and the reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired C-6 ether derivative.[1]

Insecticidal Bioassay against Mythimna separata

Test Insects:

-

Third-instar larvae of Mythimna separata.

Procedure:

-

The synthesized compounds are dissolved in acetone to prepare stock solutions of a specific concentration (e.g., 10 mg/mL or 20 mg/mL).

-

Leaf discs of a suitable host plant (e.g., corn leaves) are punched out.

-

A specific volume of the test solution is evenly applied to the surface of each leaf disc.

-

The solvent is allowed to evaporate completely.

-

The treated leaf discs are placed in individual petri dishes containing a single third-instar larva.

-

Control groups are treated with acetone only.

-

The larvae are allowed to feed on the treated leaves for a specified period (e.g., 24 or 48 hours).

-

Mortality and knockdown are recorded at regular intervals.

-

For KD50 determination, a series of concentrations are tested, and the data is analyzed using probit analysis.[1][2][3]

Visualizing the Science: Diagrams and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Synthetic Workflow: C-6 Ether Analogue Synthesis

Caption: Synthetic workflow for C-6 ether analogues of this compound-V.

Signaling Pathway: this compound's Effect on Insect V-ATPase

Caption: Mechanism of action of this compound analogues on insect V-ATPase.

Conclusion and Future Directions

The development of this compound analogues has demonstrated the potential to create potent and structurally simplified insecticides. The remarkable increase in activity observed with certain 1-tetralone and C-6 substituted derivatives underscores the value of targeted synthetic modifications. Molecular docking studies have indicated that these analogues likely share the same binding pocket on the H subunit of V-ATPase as this compound V.[5][6] The inhibition of ATP hydrolysis by targeting the V-ATPase A-B subunit complex has also been confirmed as a key mechanism of toxicity.[9][10]

Future research in this area should focus on:

-

Expanding the diversity of structural modifications to further probe the SAR.

-

Conducting detailed in vivo studies to assess the efficacy of promising analogues in a broader range of insect pests.

-

Investigating the metabolic stability and environmental fate of these novel compounds.

-

Elucidating the precise molecular interactions with the V-ATPase target through co-crystallization studies.

By continuing to explore the chemical space around the this compound core, the scientific community is well-positioned to develop next-generation insecticides that are both effective and environmentally compatible.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Insecticidal Activities of New Ester-Derivatives of this compound-V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and insecticidal activities of novel nitrogenous derivatives of this compound-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In-Depth Structural Simplification of this compound V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and insecticidal activities of new ester-derivatives of this compound-V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aminer.cn [aminer.cn]

- 9. The Inhibitory Effect of this compound V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Inhibitory Effect of this compound V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of Mythimna separata - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Deterrent Power: A Technical Guide to the Antifeedant Properties of Celangulin

For Researchers, Scientists, and Drug Development Professionals

Celangulin, a sesquiterpene polyol ester isolated from the Chinese bittersweet plant, Celastrus angulatus, has demonstrated significant antifeedant and insecticidal properties against a range of agricultural pests.[1] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's deterrent effects, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Core Mechanism of Action: A Multi-Target Approach

This compound exerts its antifeedant and insecticidal effects through a multi-pronged attack on the insect's physiological systems, primarily targeting the digestive and nervous systems. The primary modes of action include disruption of midgut cell function, interference with ion transport, and modulation of neuronal signaling pathways.

Disruption of the Insect Midgut

The insect midgut is a primary target for this compound. Upon ingestion, this compound V, a major active component, induces significant damage to the midgut epithelial cells of susceptible larvae, such as Mythimna separata.[2] This leads to a series of detrimental effects including:

-

Disruption of Ion Homeostasis: this compound V targets the V-ATPase H subunit in the apical membrane of midgut cells.[3][4] This inhibition disrupts the proton gradient, leading to a collapse of the electrochemical potential across the membrane, which is crucial for nutrient absorption and maintaining pH balance.[3][4]

-

Cellular Damage: The disruption of ion homeostasis results in visible cytotoxic effects, including vacuolization of the cytoplasm, severe disruption of microvilli, and rupture of the plasma membrane.[2] This damage impairs the digestive and absorptive functions of the midgut, leading to starvation and eventual death.[2][3]

Neurotoxic Effects

Beyond the digestive system, this compound also exhibits neurotoxic properties that contribute to its overall efficacy.

-

Inhibition of Na+/K+-ATPase: this compound IV and V have been shown to inhibit the activity of Na+/K+-ATPase in the brain of the oriental armyworm, Mythimna separata.[5][6] This enzyme is critical for maintaining the electrochemical gradients necessary for nerve impulse transmission. Inhibition of Na+/K+-ATPase leads to a disruption of nerve function, resulting in symptoms such as excitement, convulsions, and paralysis.[5]

-

Modulation of Calcium Signaling: this compound I has been found to modulate Ca2+ signaling pathways in the central neurons of Spodoptera exigua. It activates high voltage-gated calcium channels and IP3-sensitive intracellular calcium release channels in the endoplasmic reticulum.[7] This influx of calcium can lead to neuronal hyperexcitability and subsequent paralysis.[7]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activity of this compound and its derivatives against various insect species.

| Compound | Insect Species | Bioassay | Metric | Value | Reference |

| This compound | Solenopsis invicta (Red Imported Fire Ant) | Contact Toxicity | LD50 | 0.046 ng/ant | [8][9] |

| This compound V | Mythimna separata | Oral Administration | LD50 | 1.18 µg/mg | [2] |

| This compound V-6-aminoacetic acid ester | Mythimna separata | Oral Administration | LD50 | 1.33 µg/mg | [2] |

| 0.2% this compound | Ectropis obipua hypulina (Tea Geometrid) | Foliar Application | Mortality (3 days) | 98.67% (at 500x dilution) | [8] |

| 0.2% this compound | Ectropis obipua hypulina (Tea Geometrid) | Foliar Application | Mortality (3 days) | 85.33% (at 1000x dilution) | [8] |

| 0.2% this compound | Ectropis obipua hypulina (Tea Geometrid) | Foliar Application | Mortality (3 days) | 73.33% (at 1500x dilution) | [8] |

| Compound | Enzyme/Target | Insect Species | Bioassay | Metric | Value | Reference |

| This compound IV | Na+/K+-ATPase (in vitro) | Mythimna separata | Enzyme Inhibition | Inhibition % | 7.59% (at 25 mg/liter) | [5][6] |

| This compound IV | Na+/K+-ATPase (in vitro) | Mythimna separata | Enzyme Inhibition | Inhibition % | 40.36% (at 400 mg/liter) | [5][6] |

| This compound V | Na+/K+-ATPase (in vitro) | Mythimna separata | Enzyme Inhibition | Inhibition % | 15.74% (at 25 mg/liter) | [5][6] |

| This compound V | Na+/K+-ATPase (in vitro) | Mythimna separata | Enzyme Inhibition | Inhibition % | 3.60% (at 400 mg/liter) | [5][6] |

| This compound IV | Na+/K+-ATPase (in vivo) | Mythimna separata | Enzyme Inhibition | Inhibition % | 32.39% (narcosis period) | [5][6] |

| This compound IV | Na+/K+-ATPase (in vivo) | Mythimna separata | Enzyme Inhibition | Inhibition % | 37.73% (recovery period) | [5][6] |

| This compound V | Na+/K+-ATPase (in vivo) | Mythimna separata | Enzyme Inhibition | Inhibition % | 10.57% - 18.70% | [5][6] |

Key Experimental Protocols

Leaf Disk Choice Bioassay for Antifeedant Activity

This method is used to assess the feeding deterrence of a compound.

-

Preparation of Leaf Disks: Leaf disks of a uniform size are punched from the host plant of the target insect.

-

Treatment: One set of leaf disks is treated with a known concentration of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone). The control set is treated with the solvent alone.

-

Experimental Setup: In a petri dish, one treated and one control leaf disk are placed on a moist filter paper.

-

Insect Introduction: A pre-weighed number of larvae (e.g., 3rd-instar Mythimna separata) are introduced into the petri dish.[10]

-

Incubation: The petri dishes are kept in a controlled environment (temperature, humidity, and light) for a specific period (e.g., 24 and 48 hours).[10]

-

Data Collection: The area of each leaf disk consumed by the larvae is measured.

-

Calculation of Antifeedant Index: The antifeedant index is calculated using a standard formula that compares the consumption of the treated and control disks.

Affinity Chromatography for Target Protein Identification

This protocol is used to isolate and identify the specific proteins that bind to this compound.

-

Ligand Synthesis: A derivative of this compound V containing a functional group for immobilization (e.g., this compound V-6-aminoacetic acid ester) is synthesized.[2][11]

-

Column Preparation: The synthesized ligand is coupled to a solid support matrix (e.g., CNBr-activated Sepharose 4B) to create an affinity column.[11]

-

Protein Extraction: Total proteins are extracted from the target tissue (e.g., midgut of Mythimna separata larvae).[2]

-

Affinity Chromatography: The protein extract is passed through the affinity column. Proteins that bind to the immobilized this compound V derivative are retained in the column.

-

Elution: The bound proteins are eluted from the column using a solution containing a high concentration of the free ligand (this compound V) or by changing the buffer conditions (e.g., pH, ionic strength).[11]

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using techniques such as LC/Q-TOF-MS.[11]

Electrophysiological Measurement of Midgut Transmembrane Potential

This technique is used to measure the direct effect of this compound on the electrical potential across the insect midgut membrane.

-

Midgut Preparation: The midgut is dissected from a late-instar larva (e.g., sixth-instar Mythimna separata).[3]

-

Mounting: The isolated midgut is mounted in a perfusion chamber that allows for the separate perfusion of the luminal and hemolymph sides.

-

Electrode Placement: Microelectrodes are used to measure the transmembrane potential across the apical (Vam) and basolateral (Vbm) membranes of the midgut epithelial cells.[3]

-

Treatment: The midgut is perfused with a saline solution containing a specific concentration of this compound V.[3]

-

Data Recording: The changes in Vam and Vbm are recorded over time to determine the effect of the compound on membrane potential.[3]

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows associated with this compound's antifeedant properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of Binding Protein of this compound V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Insight into the Mode of Action of this compound V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound IV and V From Celastrus angulatus Maxim on Na+/K+-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of the Ca(2+) signaling pathway by this compound I in the central neurons of Spodoptera exigua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of Botanical Pesticides Azadirachtin, this compound, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Semisynthesis and Antifeedant Activity of New Derivatives of a Dihydro-β-Agarofuran from Parnassia wightiana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of Binding Protein of this compound V from the Midgut of Mythimna separata Walker by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Bioassay Methods for Testing Celangulin Insecticidal Activity

Introduction

Celangulin is a group of bioactive sesquiterpene polyol esters derived from the Chinese bittersweet plant, Celastrus angulatus.[1][2] These compounds, particularly this compound-V, have demonstrated significant antifeedant and insecticidal properties against a variety of agricultural pests, primarily Lepidoptera larvae.[1][3] The primary mode of action involves the disruption of the insect's digestive system, specifically targeting the midgut epithelial cells.[3][4] This document provides detailed protocols for various bioassay methods to evaluate the insecticidal efficacy of this compound and its derivatives, along with summarized quantitative data from published studies.

Mechanism of Action: Targeting the Insect Midgut V-ATPase

This compound's insecticidal effect is primarily initiated after oral ingestion by the insect.[3] The compound targets the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump located on the apical membranes of midgut epithelial cells.[5][6] Specifically, this compound-V has been shown to bind to the H subunit of V-ATPase.[5][7] This binding inhibits the enzyme's activity, disrupting the vital proton gradient across the midgut epithelium.[5][8] The failure of this ion transport leads to a rapid depolarization of the apical membrane, causing swelling and eventual lysis of the midgut cells.[4][5] This cellular damage results in leakage of cytoplasmic contents, loss of body fluid, and ultimately, insect death.[3][4]

Quantitative Insecticidal Activity Data

The following tables summarize the reported insecticidal activity of this compound and its derivatives against various insect species.

Table 1: Lethal Dose (LD₅₀) and Knockdown Dose (KD₅₀) Values for this compound

| Compound/Derivative | Insect Species | Bioassay Type | Value (unit) | Duration | Reference |

| This compound | Solenopsis invicta (large workers) | Contact Toxicity | 0.086 ng/ant | 12 h | [1] |

| This compound | Solenopsis invicta (large workers) | Contact Toxicity | 0.046 ng/ant | 24 h | [1][9][10] |

| This compound | Solenopsis invicta (large workers) | Contact Toxicity | 0.039 ng/ant | 36 h | [1] |

| This compound | Solenopsis invicta (large workers) | Contact Toxicity | 0.035 ng/ant | 48 h | [1] |

| This compound-V | Mythimna separata | Stomach Toxicity | 301.0 µg/g | - | [11] |

| This compound-V Derivative (1-6) | Mythimna separata (3rd instar) | Stomach Toxicity | 231.2 µg/g | - | [12] |

| This compound-V Ether Derivative (c) | Mythimna separata (3rd instar) | Stomach Toxicity | 101.33 µg/g | - | [11] |

| This compound-V Ether Derivative (b) | Mythimna separata (3rd instar) | Stomach Toxicity | 135.9 µg/g | - | [11] |

Table 2: Lethal Time (LT₅₀) Values for this compound

| Compound | Insect Species | Concentration | LT₅₀ (hours) | LT₉₅ (hours) | Reference |

| This compound | Solenopsis invicta | 0.125 mg/L | 9.905 | 25.227 | [1] |

| This compound | Solenopsis invicta | 0.063 mg/L | 14.433 | 194.821 | [1] |

| This compound | Solenopsis invicta | 0.031 mg/L | 53.918 | 385.491 | [1] |

| This compound (0.10% dust) | Solenopsis invicta | 0.10% | 37.435 | 79.107 | [1] |

Table 3: Mortality Data for this compound-V and Ester Derivatives

| Compound | Insect Species | Bioassay Type | Concentration | Mortality (%) | Reference |

| This compound-V | Mythimna separata (3rd instar) | Stomach Toxicity | 10 mg/mL | 66.7 | [13] |

| Derivative 1.1 (Acetyl) | Mythimna separata (3rd instar) | Stomach Toxicity | 10 mg/mL | 75.0 | [2][13][14] |

| Derivative 1.2 (Propionyl) | Mythimna separata (3rd instar) | Stomach Toxicity | 10 mg/mL | 83.3 | [2][13][14] |

Experimental Protocols

Protocol 1: Stomach Toxicity Bioassay (Leaf Disc Method)

This method is used to determine the oral toxicity of this compound, simulating the natural route of exposure for phytophagous insects. It is particularly effective for leaf-eating larvae such as Mythimna separata.[2]

Objective: To quantify the mortality rate of target insects after ingesting leaves treated with this compound.

Materials:

-

This compound or its derivatives

-

Acetone (or other suitable solvent)

-

Micropipette (1-10 µL)

-

Fresh, untreated host plant leaves (e.g., wheat, cabbage)

-

Cork borer or scalpel

-

Petri dishes (Ø 9-10 cm)

-

Fine-tipped forceps

-

Test insects (e.g., third-instar larvae of M. separata)

-

Growth chamber set to appropriate conditions (e.g., 25°C, 75-80% RH, 16:8 L:D photoperiod)[5]

Procedure:

-

Preparation of Test Solutions: Dissolve this compound in acetone to achieve the desired test concentrations (e.g., 10 mg/mL).[2][13] Use acetone alone as a negative control.

-

Leaf Disc Preparation: Cut fresh host plant leaves into uniform discs of a known area (e.g., 0.5 cm x 0.5 cm).[2]

-

Treatment Application: Using a micropipette, apply 1 µL of the test solution (or control) evenly onto the surface of each leaf disc.[2] Allow the solvent to evaporate completely in a fume hood.

-

Insect Exposure: Place one treated leaf disc into a Petri dish. Introduce a single, pre-starved (for ~2 hours) larva into the dish.[2]

-

Incubation: Seal the Petri dishes and place them in a growth chamber under controlled environmental conditions.

-

Data Collection: Record the number of dead or knocked-down larvae at specified time intervals (e.g., 2, 24, 48, and 72 hours). Knocked-down larvae may appear narcotized, immobilized, and unresponsive to stimuli.[2]

-

Analysis: Calculate the percentage of mortality for each concentration. If multiple concentrations are tested, calculate the LD₅₀ or KD₅₀ value using Probit analysis.[11]

Protocol 2: Contact Toxicity Bioassay (Topical Application)

This assay evaluates the toxicity of this compound upon direct contact with the insect cuticle. It is useful for assessing efficacy against insects that may not readily ingest the compound, such as ants.[1][9]

Objective: To determine the dose-dependent mortality of insects after topical application of this compound.

Materials:

-

This compound test solutions of varying concentrations

-

Microsyringe or micropipette

-

CO₂ for anesthetizing insects

-

Test insects (e.g., large workers of Solenopsis invicta)

-

Glass Petri dishes or vials with a substrate and food/water source

-

Fluon® or similar substance to prevent escape

-

Growth chamber (e.g., 26°C, 60% RH, 14:10 L:D cycle)[1]

Procedure:

-

Insect Preparation: Collect healthy, uniform-sized insects. Briefly anesthetize them with CO₂ to immobilize them for treatment.

-